molecular formula C12H10ClNO B1581443 2-chloro-N-1-naphthylacetamide CAS No. 832-89-3

2-chloro-N-1-naphthylacetamide

Cat. No.: B1581443
CAS No.: 832-89-3
M. Wt: 219.66 g/mol
InChI Key: CVRUANQADYCNLO-UHFFFAOYSA-N
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Description

2-chloro-N-1-naphthylacetamide is an organic compound with the molecular formula C₁₂H₁₀ClNO. It is a chlorinated derivative of acetamide, featuring a naphthalene ring substituted with a chloroacetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-1-naphthylacetamide can be synthesized through the chloroacetylation of 1-naphthylamine. The reaction typically involves the use of chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-1-naphthylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-1-naphthylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized as a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-1-naphthylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-(1-naphthyl)acetamide
  • 2-Chloro-N-(1-methyldecyl)acetamide
  • N-(1-Naphthyl)acetamide
  • 2-Chloro-N-(1-methylhexyl)acetamide
  • 2-Methoxy-N-(1-naphthyl)acetamide
  • N-(2-Hydroxy-1-naphthyl)acetamide

Uniqueness

2-chloro-N-1-naphthylacetamide is unique due to its specific structural features, such as the presence of both a chloro group and a naphthyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRUANQADYCNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232219
Record name 2-Chloro-N-(1-naphthyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-89-3
Record name 2-Chloro-N-(1-naphthyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 832-89-3
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Record name 2-Chloro-N-(1-naphthyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(1-NAPHTHYL)-ACETAMIDE
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Record name 2-Chloro-N-(1-naphthyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-chloro-N-1-naphthylacetamide
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2-chloro-N-1-naphthylacetamide
2-chloro-N-1-naphthylacetamide
2-chloro-N-1-naphthylacetamide
2-chloro-N-1-naphthylacetamide

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